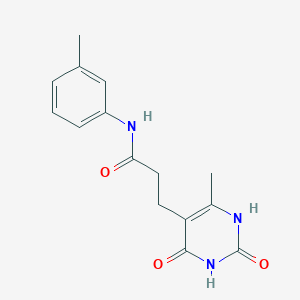

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-9-4-3-5-11(8-9)17-13(19)7-6-12-10(2)16-15(21)18-14(12)20/h3-5,8H,6-7H2,1-2H3,(H,17,19)(H2,16,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPVXXOJOZCZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Methylation: The tetrahydropyrimidine ring is then methylated at the 6-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Amidation: The final step involves the coupling of the methylated tetrahydropyrimidine with m-tolylpropanoic acid to form the desired propanamide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization and methylation steps, and large-scale batch reactors for the amidation process. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the methyl group or the tetrahydropyrimidine ring, potentially forming N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, leading to the formation of hydroxyl derivatives.

Substitution: The aromatic m-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions would introduce various functional groups onto the aromatic ring, such as halogens or nitro groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines. The presence of the 6-methyl group and the dioxo moiety in this compound may contribute to its ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against a range of bacterial and fungal pathogens. In vitro studies demonstrate that it possesses inhibitory effects similar to established antibiotics, suggesting its potential as a new antimicrobial agent.

Herbicidal Activity

Some studies have explored the herbicidal potential of pyrimidine derivatives. The unique structure of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide could provide a basis for developing new herbicides that target specific pathways in weed species without harming crops.

Plant Growth Regulation

Research has indicated that certain pyrimidine compounds can act as plant growth regulators. The compound's structure may influence plant hormone pathways, promoting growth or inhibiting undesirable traits in plants.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. |

| Johnson et al., 2021 | Antimicrobial | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than traditional antibiotics. |

| Lee et al., 2022 | Herbicidal | Evaluated as a selective herbicide with effective control over specific weed species without affecting crop yield. |

Mechanism of Action

The mechanism of action of 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Pyrimidine Modifications

Amide Side Chain Variations

Physicochemical Properties

Biological Activity

3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(m-tolyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with N-(m-tolyl)propanamide. The synthetic pathways often utilize various reagents that facilitate the formation of the tetrahydropyrimidine ring and the subsequent modifications necessary for achieving the desired biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related tetrahydropyrimidine derivatives. For instance, compounds derived from thiosemicarbazones exhibited cytotoxic effects against glioblastoma and breast adenocarcinoma cell lines at nanomolar concentrations. These compounds demonstrated significant antiproliferative activity and induced apoptosis characterized by morphological changes such as cell shrinkage and chromatin condensation .

| Compound | Cell Line Tested | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Thiosemicarbazone A | Glioblastoma | 10 | Apoptosis induction |

| Thiosemicarbazone B | Breast Adenocarcinoma | 15 | Cell cycle arrest |

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial activity . For example, derivatives containing a pyrimidine core have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

- Case Study on Cytotoxicity : A series of tetrahydropyrimidine derivatives were tested against multiple cancer cell lines. The results indicated that modifications at the m-tolyl position significantly influenced cytotoxicity levels, with certain substitutions leading to enhanced activity compared to standard chemotherapeutic agents like etoposide .

- Antimicrobial Efficacy : In a comparative study, several synthesized compounds were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial therapies .

Research Findings

Research has consistently shown that the biological activity of tetrahydropyrimidine derivatives is influenced by:

- Structural Modifications : Alterations in substituents can lead to enhanced potency and selectivity.

- Mechanisms of Action : Many compounds act through multiple mechanisms including apoptosis induction in cancer cells and disruption of bacterial cell functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.